2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole
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Overview
Description
2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole is a chemical compound with the molecular formula C8H4Cl4O2 and a molecular weight of 273.9 g/mol. This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4) . The reaction conditions often include maintaining a low temperature to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzodioxole derivatives.
Scientific Research Applications
2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the dichloromethyl and dichloro substituents.
Dichloromethyl methyl ether: Shares the dichloromethyl group but differs in its overall structure and reactivity.
Uniqueness
2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole is unique due to the presence of both dichloromethyl and dichloro substituents on the benzodioxole ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities .
Properties
IUPAC Name |
2,2-dichloro-4-(dichloromethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O2/c9-7(10)4-2-1-3-5-6(4)14-8(11,12)13-5/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFERUUVIZCEXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(Cl)Cl)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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